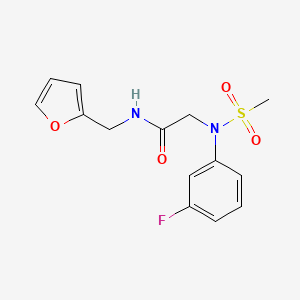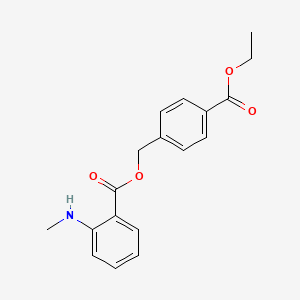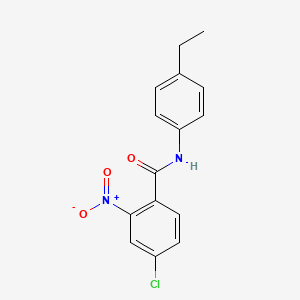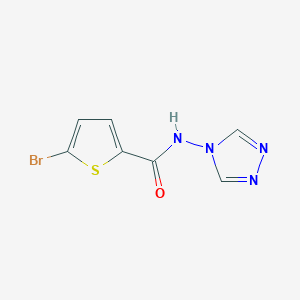
N~2~-(3-fluorophenyl)-N~1~-(2-furylmethyl)-N~2~-(methylsulfonyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-(3-fluorophenyl)-N~1~-(2-furylmethyl)-N~2~-(methylsulfonyl)glycinamide, also known as TAK-659, is a small-molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key mediator of B-cell receptor signaling, and its inhibition has been shown to have therapeutic potential in the treatment of various B-cell malignancies.
Mecanismo De Acción
BTK is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor signaling. Upon activation of the B-cell receptor, BTK is recruited to the plasma membrane and phosphorylates downstream signaling molecules, leading to activation of various signaling pathways. N~2~-(3-fluorophenyl)-N~1~-(2-furylmethyl)-N~2~-(methylsulfonyl)glycinamide binds to the ATP-binding site of BTK and inhibits its activity, thereby blocking downstream signaling and inducing apoptosis of B-cells.
Biochemical and Physiological Effects
In addition to its anti-tumor effects, this compound has been shown to have immunomodulatory effects. Specifically, this compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, as well as the activation of T-cells and natural killer cells. These effects may be beneficial in the treatment of autoimmune diseases and inflammatory disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N~2~-(3-fluorophenyl)-N~1~-(2-furylmethyl)-N~2~-(methylsulfonyl)glycinamide is its high selectivity for BTK, which reduces the potential for off-target effects. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in clinical settings.
Direcciones Futuras
For research on N~2~-(3-fluorophenyl)-N~1~-(2-furylmethyl)-N~2~-(methylsulfonyl)glycinamide include the evaluation of its efficacy and safety in clinical trials, as well as the identification of biomarkers that can predict response to treatment. Additionally, the development of combination therapies that target multiple signaling pathways may enhance the therapeutic potential of this compound in the treatment of B-cell malignancies and other diseases.
Métodos De Síntesis
The synthesis of N~2~-(3-fluorophenyl)-N~1~-(2-furylmethyl)-N~2~-(methylsulfonyl)glycinamide involves a multistep process that begins with the reaction of 3-fluoroaniline with 2-furancarboxaldehyde to form an imine intermediate. This intermediate is then reacted with methylsulfonyl chloride to form the corresponding sulfonamide, which is subsequently treated with glycine methyl ester to yield the final product, this compound.
Aplicaciones Científicas De Investigación
N~2~-(3-fluorophenyl)-N~1~-(2-furylmethyl)-N~2~-(methylsulfonyl)glycinamide has been extensively studied for its therapeutic potential in the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). Preclinical studies have shown that this compound inhibits BTK activity and downstream signaling pathways, leading to apoptosis of B-cells and inhibition of tumor growth.
Propiedades
IUPAC Name |
2-(3-fluoro-N-methylsulfonylanilino)-N-(furan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O4S/c1-22(19,20)17(12-5-2-4-11(15)8-12)10-14(18)16-9-13-6-3-7-21-13/h2-8H,9-10H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMCPTUXFUFCGCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NCC1=CC=CO1)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-fluoro-5-propyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B5709683.png)
![1-[2-(2-chlorophenoxy)ethyl]-2(1H)-pyridinone](/img/structure/B5709689.png)
![2-{[3-(benzyloxy)benzoyl]amino}benzamide](/img/structure/B5709694.png)




![2,4-dichloro-N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5709752.png)

![N-[4-(aminosulfonyl)benzyl]-3-phenylacrylamide](/img/structure/B5709756.png)

![6-chloro-7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5709777.png)

![4-[(4-nitro-1H-imidazol-1-yl)acetyl]morpholine](/img/structure/B5709784.png)